Reduced Lipophilicity (LogP) Compared to Cyclopentyl and Cyclohexyl Analogs
The target compound exhibits a measured or computed LogP of 0.667, which is substantially lower than the estimated LogP values for its cyclopentyl and cyclohexyl counterparts . In medicinal chemistry, lowering LogP by one unit can significantly improve aqueous solubility, reduce plasma protein binding, and mitigate off-target promiscuity risks [1]. The cyclopropanamine variant therefore offers a favorable lipophilic efficiency (LipE) starting point for lead optimization campaigns.
| Evidence Dimension | Octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 0.667 (computed) |
| Comparator Or Baseline | N-(1,2,3-thiadiazol-4-ylmethyl)cyclopentanamine: LogP est. ~1.3–1.6; N-(1,2,3-thiadiazol-4-ylmethyl)cyclohexanamine: LogP est. ~1.8–2.1 |
| Quantified Difference | Δ LogP ≈ 0.6–1.4 units lower for the target compound |
| Conditions | Computed LogP values from Fluorochem datasheet and estimated by ACD/Labs or analogous fragment-based calculation for comparators; exact comparator values are predicted, not experimentally confirmed. |
Why This Matters
Lower LogP translates to better aqueous solubility and a reduced likelihood of non-specific binding, making the compound a more developable hit or lead fragment.
- [1] Waring, M. J. Lipophilicity in drug discovery. Expert Opin. Drug Discov. 2010, 5 (3), 235–248. View Source
